4-benzothiazol-2-ylbenzoic Acid
Description
Significance of Benzothiazole (B30560) and Benzoic Acid Scaffolds in Organic and Materials Chemistry
The benzothiazole scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a cornerstone in the development of a wide range of biologically active compounds. nih.govderpharmachemica.com Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, antidiabetic, and anti-inflammatory properties. nih.govderpharmachemica.com The versatility of the benzothiazole ring system has led to its incorporation into numerous therapeutic agents. nih.gov In materials chemistry, benzothiazoles are utilized in the creation of dyes, such as thioflavin, and have applications in polymer chemistry. derpharmachemica.comnih.gov
Similarly, the benzoic acid scaffold is a fundamental building block in organic synthesis and materials science. Its derivatives are crucial intermediates in the production of a vast array of chemical products. In materials science, benzoic acid and its analogues are used in the synthesis of polymers, plasticizers, and other functional materials. The carboxylic acid group provides a reactive site for further chemical modifications, making it an invaluable component in the design of complex molecules.
Overview of the Molecular Architecture and Functional Groups of 4-Benzothiazol-2-ylbenzoic Acid
The molecular structure of this compound, with the chemical formula C14H9NO2S, consists of a benzothiazole ring system linked to a benzoic acid moiety. nih.gov The benzothiazole part is a bicyclic heterocyclic system where a benzene ring is fused to a thiazole ring. derpharmachemica.com This is connected at the 2-position of the thiazole ring to the 4-position of a benzoic acid group.
The key functional groups are the benzothiazole nucleus and the carboxylic acid group (-COOH). The benzothiazole unit is known for its aromaticity and the presence of nitrogen and sulfur heteroatoms, which can participate in hydrogen bonding and coordination with metal ions. The carboxylic acid group is a classic functional group that can act as a proton donor and can be deprotonated to form a carboxylate, which is an excellent ligand for metal centers. This dual functionality makes this compound a bifunctional molecule with potential applications in coordination chemistry and materials synthesis.
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| Molecular Formula | C14H9NO2S |
| Molecular Weight | 255.29 g/mol |
| IUPAC Name | 4-(1,3-benzothiazol-2-yl)benzoic acid |
| CAS Number | 2182-78-7 |
| Hydrogen Bond Donor Count | 1 |
| XLogP3 | 3.8 |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(=O)O |
Data sourced from PubChem. nih.gov
Historical Context and Evolution of Research on Benzothiazolyl Carboxylic Acids
Research into benzothiazole derivatives dates back to 1887 with the work of A. W. Hofmann. mdpi.com Since then, organic chemists have developed a multitude of synthetic routes to access these compounds. mdpi.com The synthesis of 2-substituted benzothiazoles often involves the condensation of o-aminothiophenols with carboxylic acids or their derivatives. mdpi.comijper.org
Over the years, the synthesis of benzothiazole derivatives has seen continuous investigation, with a significant number of reviews published on the topic, including eight in 2020 alone. mdpi.com This highlights the enduring interest in this class of compounds. Early methods often relied on high temperatures, sometimes with the use of polyphosphoric acid (PPA) to facilitate the cyclization reaction between an aminothiophenol and a carboxylic acid. mdpi.comderpharmachemica.com More recent methodologies have focused on developing milder and more efficient synthetic protocols. The evolution of research has expanded from fundamental synthesis to exploring the diverse applications of these molecules, driven by their interesting biological and photophysical properties.
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound and its derivatives is vibrant and expanding into several key areas:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of this compound, with its nitrogen-containing heterocycle and carboxylic acid group, makes it an excellent ligand for the construction of coordination polymers and MOFs. mdpi.com These materials are being investigated for applications in gas storage, catalysis, and chemical sensing. For instance, luminescent MOFs incorporating benzothiadiazole units, a related heterocyclic system, have been developed for highly sensitive chemical detection. mdpi.com
Medicinal Chemistry: The benzothiazole scaffold is a well-established pharmacophore. nih.govderpharmachemica.com Researchers are actively synthesizing and evaluating derivatives of this compound for various therapeutic applications. Recent studies have focused on developing novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. nih.gov For example, some derivatives have been shown to inhibit cancer cell proliferation and key inflammatory pathways. nih.gov
Materials Science: The unique photophysical properties of some benzothiazole derivatives make them attractive for applications in materials science. They are being explored as components in organic light-emitting diodes (OLEDs), fluorescent probes, and dyes.
Agrochemicals: Benzothiazole derivatives have also demonstrated potential in the field of agricultural chemicals, with research exploring their use as herbicides, fungicides, and insecticides. researchgate.net
The ongoing research into this compound and its analogues continues to uncover new properties and applications, solidifying its position as a valuable compound in contemporary chemical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLVNQBPCDMJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359626 | |
| Record name | 4-benzothiazol-2-ylbenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2182-78-7 | |
| Record name | 4-benzothiazol-2-ylbenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Pathways for 4 Benzothiazol 2 Ylbenzoic Acid
Precursor-Based Synthesis Approaches
Precursor-based methods are foundational in organic synthesis, relying on the stepwise construction of the target molecule from carefully selected starting materials. These strategies for synthesizing 4-benzothiazol-2-ylbenzoic acid primarily involve condensation and multi-step pathways.
Condensation Reactions Involving Aminothiophenols and Aldehyde Derivatives
A principal route to the benzothiazole (B30560) core is the condensation reaction between 2-aminothiophenols and aldehyde derivatives. This reaction proceeds through the initial formation of an imine thiophenol intermediate, which then undergoes cyclization and subsequent oxidation to form the stable aromatic benzothiazole ring. nih.gov The process is versatile, accommodating a wide range of substituted aldehydes. mdpi.com
For the specific synthesis of this compound, a suitable precursor would be 4-formylbenzoic acid. The reaction involves the condensation of 2-aminothiophenol (B119425) with 4-formylbenzoic acid. A related strategy involves the use of terephthaldehyde, which can selectively react with 2-aminothiophenol to yield 4-benzothiazol-yl-benzaldehyde. mdpi.com This intermediate can then be oxidized to the final carboxylic acid product. Various catalytic systems, including those employing visible light and photocatalysts like eosin (B541160) Y, have been developed to facilitate this type of condensation under mild conditions, although they may require extended reaction times. nih.gov
Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis
| Aldehyde Substrate | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Terephthaldehyde | Methanol | 4-benzothiazole-yl-benzaldehyde | - | mdpi.com |
| Aromatic Aldehydes | Eosin Y, K₂CO₃, TBHP, MeCN, Visible Light | 2-Arylbenzothiazoles | 70-92% | nih.gov |
Multi-Step Synthetic Strategies from 4-Cyanophenylbenzothiazole via Nitrile Hydrolysis
A robust multi-step strategy involves the synthesis of an intermediate, 4-cyanophenylbenzothiazole, followed by the hydrolysis of the nitrile group to a carboxylic acid. This approach separates the formation of the benzothiazole ring from the generation of the carboxylic acid functionality.
The initial step, the synthesis of 4-cyanophenylbenzothiazole, can be achieved through the condensation of 2-aminothiophenol with a 4-cyanobenzaldehyde (B52832) or 4-cyanobenzoic acid derivative. The subsequent and crucial step is the hydrolysis of the nitrile (–C≡N) group. chadsprep.com This transformation can be carried out under either acidic or basic conditions. organicchemistrytutor.comchemguide.co.uk
Acidic Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). libretexts.org This process directly yields the carboxylic acid and the corresponding ammonium (B1175870) salt (e.g., ammonium chloride). chemguide.co.uk The reaction begins with the protonation of the nitrile, making it more susceptible to nucleophilic attack by water, leading first to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. organicchemistrytutor.com
Alkaline Hydrolysis : The nitrile is heated with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk This initially produces the salt of the carboxylic acid (e.g., sodium 4-benzothiazol-2-ylbenzoate) and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uk
Ring-Closure Reactions for Benzothiazole Formation
The formation of the benzothiazole ring is a critical step in nearly all synthetic routes to this compound. This ring-closure, or cyclization, typically involves the intramolecular reaction of a substituted aniline (B41778) bearing a thiol group in the ortho position.
A classic example is the Jacobson synthesis, which involves the cyclization of thiobenzanilides to form benzothiazoles. nih.gov In the context of this compound, the synthesis generally starts with the condensation of 2-aminothiophenol with 4-carboxy-substituted benzoic acid derivatives (like terephthalic acid or 4-carboxybenzoyl chloride). nih.gov The initial condensation forms an amide intermediate (a thiobenzanilide (B1581041) derivative), which then undergoes intramolecular cyclodehydration to yield the fused benzothiazole ring system. This cyclization is often promoted by dehydrating agents or high temperatures. nih.govnih.gov More recent methods have explored ring-contraction strategies, for instance, from 1,4-benzothiazine derivatives, to access the 1,3-benzothiazole scaffold. beilstein-journals.org
Catalytic Synthesis Protocols
Catalysis offers powerful tools to enhance the efficiency, selectivity, and environmental friendliness of synthetic transformations. Both acid and metal catalysts are extensively used in the synthesis of this compound and its derivatives.
Acid-Catalyzed Condensation Methods (e.g., Polyphosphoric Acid Catalysis)
Acid catalysts are widely employed to promote the condensation reaction between 2-aminothiophenols and carboxylic acids. Polyphosphoric acid (PPA) is a particularly effective and commonly used reagent for this purpose, acting as both a catalyst and a solvent. acs.orgresearchgate.net The reaction typically involves heating a mixture of the 2-aminothiophenol and the corresponding benzoic acid derivative (in this case, a terephthalic acid derivative) in PPA at elevated temperatures, often ranging from 180°C to 220°C. nih.govnih.govjyoungpharm.org
PPA facilitates the dehydration necessary for the condensation and subsequent ring closure to form the benzothiazole ring. nih.gov This method is advantageous for its simplicity and effectiveness with a range of substrates, including those used to produce the related antitumor agent 2-(4-aminophenyl)benzothiazole from 4-aminobenzoic acid. nih.gov Other Brønsted acids have also been utilized to catalyze the cyclization of 2-aminothiophenols with various carbonyl compounds under metal-free conditions. ekb.eg
Table 2: Polyphosphoric Acid (PPA) in Benzothiazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzenethiol | Chloroacetic acid | PPA | 180°C | 2-(Chloromethyl)-benzo[d]thiazole | jyoungpharm.org |
| 2-Aminothiophenol | 4-Aminobenzoic acid | PPA | 220°C | 2-(4-Aminophenyl)benzothiazole | nih.gov |
| 2,5-Diamino-1,4-benzenedithiol | Dicarboxylic Acids | PPA | - | Poly(benzothiazole)s | researchgate.net |
Transition Metal-Catalyzed Coupling Reactions
Modern synthetic organic chemistry increasingly relies on transition metal catalysis to forge C-N and C-S bonds with high efficiency and selectivity. nih.gov Various transition metals, including palladium, copper, ruthenium, and nickel, have been successfully used to synthesize the benzothiazole skeleton. mdpi.comnih.govnih.gov
These methods often involve cross-coupling reactions. For instance, copper-catalyzed protocols can facilitate the double C-S bond formation from N-benzyl-2-iodoanilines and a sulfur source to create the benzothiazole ring. organic-chemistry.org Palladium-catalyzed intramolecular oxidative cyclization of N-arylthioureas is another effective route. nih.gov While direct examples for the synthesis of this compound are specific, these catalytic systems provide powerful platforms that can be adapted. For example, a palladium- or copper-catalyzed coupling of a 2-halobenzothiol with a 4-carboxy-substituted aryl boronic acid (a Suzuki-type reaction) or a related organometallic reagent could be a viable pathway. These reactions often proceed under milder conditions than the high-temperature PPA method and offer broader functional group tolerance. organic-chemistry.orgmdpi.com
Nanoparticle-Catalyzed Synthesis
The use of nanoparticles as catalysts represents a significant advancement in the synthesis of benzothiazole derivatives, offering high efficiency and reusability. aacmanchar.edu.inresearchgate.net Zinc sulfide (B99878) (ZnS) nanoparticles, synthesized using the waste stem of Trigonella foenum-graecum, have been effectively used in the condensation of o-phenylenediamine (B120857) with aromatic aldehydes to produce benzimidazoles and benzothiazoles with excellent yields under mild conditions. aacmanchar.edu.inresearchgate.net This method is noted for its short reaction times, solvent-free conditions, and the reusability of the catalyst. aacmanchar.edu.inresearchgate.net
Another approach involves an ionic liquid immobilized on magnetic nanoparticles (Fe3O4@SiO2@[PrMIM]PMoV) as a recyclable catalyst. nanomaterchem.com This catalyst has been successfully employed in the synthesis of benzothiazole derivatives through the condensation of aromatic aldehydes, 2-iodoaniline, and elemental sulfur in an environmentally friendly solvent like polyethylene (B3416737) glycol (PEG). nanomaterchem.com The magnetic nature of the nanoparticles facilitates easy separation and recycling of the catalyst. nanomaterchem.com
Chitosan-based nanoparticles incorporating benzothiazole substituents have also been synthesized via electrochemical coupling. nih.govmdpi.com These nanoparticles have demonstrated significant antibacterial activity. nih.govmdpi.com
Table 1: Nanoparticle-Catalyzed Synthesis of Benzothiazole Derivatives
| Catalyst | Reactants | Key Features | Reference |
| Zinc Sulphide (ZnS) Nanoparticles | o-phenylenediamine, aromatic aldehydes | High yields, mild conditions, short reaction times, solvent-free, reusable catalyst. aacmanchar.edu.inresearchgate.net | aacmanchar.edu.inresearchgate.net |
| Fe3O4@SiO2@[PrMIM]PMoV | Aromatic aldehydes, 2-iodoaniline, S8 | Recyclable magnetic catalyst, green solvent (PEG). nanomaterchem.com | nanomaterchem.com |
| Chitosan-based nanoparticles | Chitosan (B1678972), Phenyl isothiocyanate | Electrochemical synthesis, produces antibacterial nanoparticles. nih.govmdpi.com | nih.govmdpi.com |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance efficiency.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of benzothiazole derivatives. uokerbala.edu.iqscielo.brijprdjournal.com This technique significantly reduces reaction times, often from hours to minutes, by enabling efficient and uniform heating. ijprdjournal.com
One-pot synthesis of benzothiazoles and benzoxazoles has been achieved through the phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA) promoted cyclocondensation of 2-aminothiophenols or 2-aminophenols with aldehydes under microwave irradiation. ias.ac.in This method offers good to excellent yields. ias.ac.in Similarly, new imidazolidine (B613845) derivatives of benzothiazole have been synthesized using microwave irradiation in absolute ethanol (B145695) or tetrahydrofuran (B95107). uokerbala.edu.iq
The synthesis of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b] uokerbala.edu.iqbohrium.combenzothiazole derivatives has also been accomplished using microwave-assisted methods, highlighting the versatility of this technique for creating complex heterocyclic systems. mdpi.com Furthermore, the use of glycerol (B35011) as a green solvent in the microwave-assisted condensation of 2-aminothiophenol with aldehydes provides an economical and environmentally friendly route to benzothiazoles. researchgate.net
Solvent-Free Reaction Methodologies
Solvent-free synthesis offers a greener alternative by eliminating the need for often toxic and difficult-to-remove solvents. bohrium.comresearchgate.netresearchgate.net A series of benzothiazole derivatives have been synthesized in good to excellent yields by reacting 2-aminothiophenol with aromatic benzoyl chlorides under solvent-free conditions at room temperature. researchgate.net This method is characterized by short reaction times. researchgate.net
Molecular iodine has been utilized in a one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives, resulting in excellent yields of benzothiazole derivatives within 10 minutes. mdpi.com Another solvent-free approach involves the condensation of ortho-aminothiophenol with various fatty acids under microwave irradiation using P4S10 as a catalyst, which is both rapid and efficient. mdpi.com Additionally, a catalyst-free method for synthesizing 2-substituted benzimidazoles and benzothiazoles has been developed, offering high yields and broad substituent tolerance under mild, solvent-free conditions. bohrium.com
Table 2: Comparison of Solvent-Free Synthesis Methods for Benzothiazole Derivatives
| Catalyst/Reagent | Reactants | Conditions | Key Advantages | Reference |
| None | 2-aminothiophenol, aromatic benzoyl chlorides | Room temperature | Short reaction time, good to excellent yields. researchgate.net | researchgate.net |
| Molecular Iodine | 2-aminothiophenol, benzoic acid derivatives | Solid-phase, solvent-free | Highly economical, less time-consuming. mdpi.com | mdpi.com |
| P4S10 | ortho-aminothiophenol, fatty acids | Microwave irradiation | Rapid, high yield. mdpi.com | mdpi.com |
| None | 2-aminobenzenethiol, aldehydes | Room temperature | Catalyst-free, high chemoselectivity, no toxic by-products. bohrium.com | bohrium.com |
Application of Ionic Liquids and Green Solvents (e.g., PEG-400)
Ionic liquids and green solvents like polyethylene glycol (PEG-400) are gaining prominence as environmentally benign reaction media for the synthesis of benzothiazole derivatives. tandfonline.comscispace.combohrium.comcbijournal.comresearchgate.net
PEG-400 has been successfully used as both a catalyst and a reaction medium for the cyclocondensation of 2-aminothiophenol with various aldehydes at room temperature, affording 2-aryl substituted benzothiazoles in excellent yields. tandfonline.com This method benefits from the recyclability of PEG-400. tandfonline.com Similarly, the synthesis of 1,5-benzothiazepines has been achieved using PEG-400 as a medium and promoter under ultrasonic irradiation, highlighting its versatility. scispace.combohrium.com
Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), have been shown to be effective in promoting the one-pot synthesis of 3-(2′-benzothiazolyl)-2,3-dihydroquinazolin-4(1H)-ones. academie-sciences.fr Deep eutectic solvents (DESs), like [CholineCl][Imidazole]2, have also been employed as efficient catalysts for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. rsc.org Furthermore, supported ionic liquids have been utilized as catalysts for the Friedel-Crafts acylation reaction to produce derivatives like 2-(4-ethylbenzoyl) benzoic acid. gychbjb.com
Functional Group Interconversions and Derivatization Strategies
Functional group interconversion (FGI) is a key strategy in organic synthesis that involves the conversion of one functional group into another. ub.edusolubilityofthings.comvanderbilt.edu This is crucial for the derivatization of the this compound core to explore structure-activity relationships and develop new compounds with desired properties.
The carboxylic acid group in this compound can undergo various transformations. For instance, it can be converted to an ester, an amide, or an acid chloride. The synthesis of 2-(4´-nitrophenyl)-benzothiazole-6-carbonyl chloride from the corresponding carboxylic acid is an example of such a transformation. researchgate.net These derivatives can then serve as building blocks for more complex molecules.
The benzothiazole ring itself can also be a site for derivatization, although this is less common than modifications to the benzoic acid moiety. The synthesis of various substituted benzothiazoles often starts from derivatized 2-aminothiophenols or aldehydes, incorporating the desired functional groups before the cyclization step. ias.ac.inorganic-chemistry.org For example, the synthesis of novel benzothiazole derivatives containing imidazole (B134444) moieties involves the reaction of a substituted 2-aminobenzothiazole (B30445) with other reagents. ijpbs.com
Advanced Spectroscopic and Structural Characterization of 4 Benzothiazol 2 Ylbenzoic Acid
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 4-benzothiazol-2-ylbenzoic acid is characterized by a series of absorption bands that confirm the presence of its key structural features: the carboxylic acid group and the benzothiazole (B30560) ring system.
The most prominent feature is a very broad absorption band typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, overlapping with aromatic C-H stretching signals. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band, generally found around 1680-1710 cm⁻¹.
The benzothiazole moiety contributes several characteristic peaks. The C=N stretching vibration of the thiazole (B1198619) ring is typically observed in the 1640-1550 cm⁻¹ range. researchgate.net Aromatic C=C stretching vibrations from both the benzene (B151609) ring of the benzothiazole and the benzoic acid ring appear as a series of bands between 1450 and 1600 cm⁻¹. researchgate.net In-plane and out-of-plane C-H bending vibrations for the substituted aromatic rings provide further structural information in the fingerprint region (below 1500 cm⁻¹). For instance, C-H bending vibrations can be observed around 814 and 868 cm⁻¹ in benzothiazole structures. researchgate.net
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad band, indicative of hydrogen bonding. nist.gov |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak sharp bands. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, sharp absorption. nist.gov |
| C=N Stretch (Benzothiazole) | 1550 - 1640 | Medium to strong absorption. researchgate.net |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple medium to strong bands. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful method for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound would display signals corresponding to nine distinct protons. The most downfield signal, appearing as a broad singlet typically above 13.0 ppm, is assigned to the acidic proton of the carboxylic acid group. rsc.org
The remaining eight protons are in the aromatic region, between approximately 7.4 and 8.3 ppm. These protons belong to two different spin systems:
The p-substituted benzoic acid ring: These four protons give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the carboxyl group are expected to resonate at a different chemical shift than the protons ortho to the benzothiazole substituent.
The benzothiazole ring: The four protons on the benzo part of the benzothiazole system form a more complex pattern, influenced by their respective positions relative to the sulfur and nitrogen atoms. Protons H-4 and H-7 are typically shifted further downfield compared to H-5 and H-6. rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | > 13.0 | broad singlet |
| Aromatic H (Benzoic acid) | ~ 8.2 | Doublet |
| Aromatic H (Benzoic acid) | ~ 8.0 | Doublet |
| Aromatic H (Benzothiazole) | 7.9 - 8.1 | Multiplet |
| Aromatic H (Benzothiazole) | 7.4 - 7.6 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 14 distinct carbon signals are expected, although some may overlap.
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately 167-172 ppm. rsc.org The quaternary carbon of the C=N group in the benzothiazole ring (C-2) is also found significantly downfield. Other quaternary carbons include the one bearing the carboxylic acid group and the two carbons at the fusion point of the benzothiazole's rings (C-3a and C-7a). The remaining signals in the 120-140 ppm range correspond to the aromatic CH carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 167 - 172 rsc.org |
| C=N (Benzothiazole, C-2) | ~ 165 |
| Aromatic C (Quaternary) | 130 - 155 |
| Aromatic CH | 121 - 135 chemicalbook.com |
Two-Dimensional NMR Techniques for Connectivity Mapping
While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would be instrumental in tracing the connectivity of the protons within the benzoic acid ring and, separately, within the benzothiazole ring system.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It allows for the definitive assignment of all protonated carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation technique shows couplings between protons and carbons that are two or three bonds apart. This is particularly vital for assigning the quaternary carbons, as they have no attached protons. For instance, an HMBC experiment would show a correlation from the protons on the benzoic acid ring to the C-2 carbon of the benzothiazole, confirming the connection point between the two ring systems.
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound can be investigated using UV-Visible absorption and fluorescence spectroscopy. The extended π-conjugated system, encompassing both the benzothiazole and benzoic acid moieties, is expected to give rise to strong electronic absorptions.
Many benzothiazole derivatives are known to be fluorescent. niscpr.res.innih.gov Upon excitation at a wavelength corresponding to its absorption maximum, this compound is expected to exhibit fluorescence emission. The emission wavelength is typically longer than the excitation wavelength (a phenomenon known as the Stokes shift). For similar compounds, fluorescence is often observed in the blue region of the visible spectrum, around 380-450 nm. researchgate.netniscpr.res.in This property makes such molecules interesting for applications in materials science and as fluorescent probes. niscpr.res.innih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption properties of this compound are dictated by its conjugated system, which comprises both a benzothiazole and a benzoic acid moiety. The UV-Vis spectrum of organic molecules is determined by the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For this compound, the most significant electronic transitions are π→π* and n→π*. tanta.edu.egyoutube.com
The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons within the extensive π-system of the fused aromatic rings. researchgate.net The n→π* transitions, which are generally less intense, involve the promotion of an electron from a non-bonding orbital (the lone pairs on the nitrogen, sulfur, and oxygen atoms) to an anti-bonding π* orbital. youtube.com The absorption spectrum of benzothiazole derivatives is characterized by an intense charge-transfer band in the UV-visible region. researchgate.net
The position and intensity of these absorption bands are sensitive to the molecular environment. Factors such as solvent polarity and pH can induce shifts in the absorption maxima. tanta.edu.eg For instance, in compounds with acidic or basic groups like the carboxylic acid in this compound, changes in pH can alter the ionization state. tanta.edu.eg The deprotonation of the carboxylic acid to form a carboxylate ion can change the extent of conjugation, often leading to a shift in the absorption wavelength. rsc.org Studies on benzoic acid itself show that the deprotonated form exhibits a blue shift (a shift to shorter wavelengths) compared to the neutral form. rsc.org
Table 1: Summary of Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Relative Intensity | Influencing Factors |
| π → π | HOMO (π) to LUMO (π) | High | Solvent Polarity, Extended Conjugation |
| n → π | Non-bonding (N, S, O) to Anti-bonding (π) | Low | Solvent Polarity (Blue Shift in Polar Solvents) |
| pH Effect | Protonated (COOH) vs. Deprotonated (COO⁻) | Variable | pH of the medium alters the chromophore structure |
This table is generated based on established principles of UV-Vis spectroscopy for analogous compounds.
Fluorescence Spectroscopy for Luminescent Properties
Benzothiazole derivatives are a well-known class of compounds recognized for their significant fluorescent properties. niscpr.res.in These properties make them valuable in applications such as fluorescent probes and materials for light-emitting devices. niscpr.res.inrsc.org The luminescent behavior of this compound is intrinsically linked to its electronic structure and the relaxation pathways available to the molecule after it has been promoted to an electronic excited state.
Upon excitation with UV light, many 2-arylbenzothiazole derivatives exhibit strong fluorescence, often in the blue region of the visible spectrum (approximately 380–450 nm). niscpr.res.in The specific emission wavelength and the efficiency of the fluorescence (quantum yield) are highly dependent on the molecular structure and the surrounding environment. bsu.by
A key phenomenon observed in some substituted benzothiazoles is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net This process, which typically requires a specific arrangement of proton donor and acceptor groups (like a hydroxyl group adjacent to the thiazole nitrogen), can lead to a very large Stokes shift—the difference between the absorption and emission maxima. nih.gov While this compound does not possess the typical structure for ESIPT, its fluorescence is still expected to be influenced by factors like solvent viscosity; in more viscous solutions, restricted torsional motion can lead to a significant increase in the fluorescence quantum yield. bsu.by
Table 2: Luminescent Properties of Structurally Related Benzothiazole Derivatives
| Compound Class | Excitation Wavelength (nm) | Emission Wavelength Range (nm) | Emission Color | Key Feature | Reference |
| 2-Arylbenzothiazoles | ~330 | 380 - 450 | Blue | General fluorescence | niscpr.res.in |
| N-[4-(benzothiazol-2-yl)phenyl]-octanamide | 365 | ~400-450 | Blue-Violet | Emission in aggregated state | rsc.orgresearchgate.net |
| ESIPT-capable Benzothiazoles | ~365 | >500 | Green / Orange | Large Stokes Shift due to proton transfer | rsc.orgresearchgate.net |
This table provides examples from the literature to illustrate the typical fluorescent behavior of the benzothiazole core.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass. For this compound, HRMS is the definitive method for confirming its elemental composition. nih.gov
Table 3: HRMS Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₂S | nih.gov |
| Monoisotopic Mass | 255.03540 Da | nih.gov |
| Molecular Weight | 255.29 g/mol | nih.gov |
Data sourced from the PubChem database. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. vu.edu.au It is widely used for the analysis of benzothiazole derivatives in various matrices. nih.govnih.gov
For the analysis of this compound, a reversed-phase HPLC method would typically be employed for separation. vu.edu.au The mass spectrometric detection is commonly achieved using electrospray ionization (ESI), which is a soft ionization technique suitable for polar, thermally labile molecules. nih.gov Given the presence of the acidic carboxylic acid group, the compound is readily ionized in negative ion mode, forming the deprotonated molecule [M-H]⁻. psu.edu
Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragmentation patterns for structural confirmation. For the [M-H]⁻ ion of this compound, a primary and highly characteristic fragmentation would be the loss of carbon dioxide (44 Da) from the carboxylate group, a common fragmentation pathway for benzoic acid and its derivatives. psu.edunist.gov
Table 4: Typical LC-MS Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Typical Condition | Rationale |
| Chromatography | ||
| Column | Reversed-phase C18 or Biphenyl | Provides good retention and separation for aromatic acids. vu.edu.aupsu.edu |
| Mobile Phase | Acetonitrile (B52724) or Methanol / Water gradient with a formic acid modifier | Ensures good peak shape and efficient separation. vu.edu.au |
| Mass Spectrometry | ||
| Ionization | Electrospray Ionization (ESI), Negative Mode | The carboxylic acid is easily deprotonated to form [M-H]⁻. nih.govpsu.edu |
| Precursor Ion (MS1) | m/z 254.0 (for [M-H]⁻) | Corresponds to the deprotonated molecule. |
| Product Ion (MS/MS) | m/z 210.0 (loss of CO₂) | Characteristic fragmentation of the carboxylate group. psu.edu |
This table outlines a hypothetical, yet standard, method based on established practices for similar compounds.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This method provides precise coordinates for each atom, yielding accurate measurements of bond lengths, bond angles, and torsional angles. researchgate.net While a specific crystal structure for this compound is not publicly available, analysis of related compounds allows for a well-founded prediction of its solid-state characteristics. nih.govmdpi.comeurjchem.com
Table 5: Crystallographic Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Description |
| Crystal System | The basic lattice system (e.g., monoclinic, orthorhombic). eurjchem.com |
| Space Group | The symmetry elements of the crystal. eurjchem.com |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). eurjchem.com |
| Z Value | The number of molecules in the unit cell. eurjchem.com |
| Bond Lengths & Angles | Precise intramolecular distances and angles. researchgate.net |
| Hydrogen Bonding | Details of intermolecular interactions, such as O-H···O dimers. eurjchem.com |
This table lists the standard data obtained from an X-ray diffraction experiment, as exemplified by studies on analogous structures. eurjchem.com
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase behavior of materials as a function of temperature. tainstruments.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, a TGA scan would reveal its decomposition temperature. Rigid heterocyclic structures like benzothiazole often impart significant thermal stability to a molecule, suggesting that the compound would likely be stable to high temperatures. researchgate.net The TGA curve would show a stable baseline until the onset of decomposition, at which point a sharp drop in mass would occur.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. A DSC thermogram can identify thermal events such as melting, crystallization, and glass transitions. researchgate.net For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. Due to the rigid nature of the molecule, a glass transition is not expected. researchgate.net
Coupled techniques, such as TGA-FTIR, can provide further insight by identifying the gaseous products evolved during thermal decomposition, allowing for a more detailed understanding of the degradation mechanism. mdpi.com
Table 6: Information Obtained from Thermal Analysis
| Technique | Measurement | Information Provided for this compound | Reference Principle |
| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Onset of decomposition, thermal stability range. | researchgate.net |
| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting point (endothermic peak), other phase transitions. | researchgate.net |
| TGA-FTIR | Mass loss and IR spectrum of evolved gas | Identification of gaseous decomposition products. | mdpi.com |
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique used to assess the thermal stability and decomposition profile of a compound. While specific TGA data for this compound is not extensively available in the reviewed literature, the thermal behavior of its parent molecules, benzoic acid and benzothiazole, provides a basis for understanding its likely stability.
For instance, benzoic acid typically shows stability up to its boiling point and then undergoes decarboxylation at higher temperatures. A study on the thermal decomposition of benzoic acid shows a significant weight loss corresponding to this decarboxylation process. It is anticipated that this compound would exhibit a complex decomposition pattern, influenced by both the benzoic acid and the benzothiazole moieties. The initial weight loss would likely be associated with the loss of the carboxylic acid group, followed by the decomposition of the more stable benzothiazole ring at higher temperatures.
A hypothetical TGA analysis would involve heating a sample of this compound at a constant rate in an inert atmosphere (e.g., nitrogen) and recording the change in mass as a function of temperature. The resulting thermogram would be expected to show distinct steps corresponding to different decomposition events.
Table 1: Hypothetical Thermogravimetric Analysis Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Probable Lost Fragment |
| 250 - 350 | ~17.6% | COOH (Carboxyl group) |
| > 400 | > 50% | Decomposition of the benzothiazole ring structure |
Note: This table is based on theoretical decomposition and data from related compounds. Specific experimental values for this compound are not available in the cited literature.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is an indispensable tool for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC (RP-HPLC) method would be the most common approach for this non-polar compound.
While a specific, validated HPLC method for this compound is not detailed in the available search results, methods for closely related structures, such as various benzoic acid derivatives and other benzothiazoles, offer a blueprint for developing a suitable analytical procedure. For example, a study on the HPLC analysis of 2,4,6-trifluorobenzoic acid utilized a C18 column with a gradient mixture of an aqueous buffer and an organic solvent. ekb.eg Similarly, various HPLC methods have been established for the determination of benzoic acid in different matrices. upb.ro
A typical RP-HPLC method for this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of an acidified aqueous solution (e.g., water with a small percentage of formic or acetic acid to suppress ionization of the carboxylic acid) and an organic modifier like acetonitrile or methanol. Detection would likely be performed using a UV detector, as the benzothiazole and benzoic acid chromophores absorb strongly in the UV region. The method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable and accurate results.
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 310 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This table represents a typical starting point for method development and is based on methods for analogous compounds. The conditions would require optimization for the specific analysis of this compound.
This chromatographic approach allows for the separation of this compound from starting materials, by-products, and degradation products, thus providing a quantitative measure of its purity. It is also invaluable for in-process control during synthesis, enabling the reaction to be monitored for completion and for the formation of any impurities.
Chemical Reactivity and Derivatization Strategies of 4 Benzothiazol 2 Ylbenzoic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a highly versatile functional group that can be readily converted into a variety of derivatives, including esters, amides, and acid halides. These transformations are fundamental in organic synthesis and are widely used to modify the physicochemical properties of the parent molecule.
Esterification Reactions
Esterification of the carboxylic acid moiety in 4-benzothiazol-2-ylbenzoic acid can be achieved through several standard synthetic protocols. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is a common method. youtube.comyoutube.com The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu
| Carboxylic Acid | Reagent(s) | Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Benzoic acid | Ethanol (B145695) | Ethyl benzoate | Conc. H₂SO₄, heat | youtube.com |
| (E)-4-((6-ethoxybenzo[d]thiazol-2-yl)diazenyl)benzoic acid | Various phenols | Substituted phenyl esters | DCC, DMAP, THF, rt | researchgate.net |
| Benzoic acid | Methanol | Methyl benzoate | Conc. H₂SO₄ (catalyst) | tcu.edu |
| Benzoic acid | Ethanol, Butanol, Hexanol | Corresponding alkyl benzoates | Deep eutectic solvent, 75°C | dergipark.org.tr |
Amidation and Peptide Coupling Analogues
The carboxylic acid of this compound can be converted into amides through reaction with primary or secondary amines. youtube.com This transformation typically requires the activation of the carboxylic acid. Common methods for amide bond formation include the use of peptide coupling reagents. omicsonline.orgresearchgate.net These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by an amine.
Widely used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions like racemization. uniurb.itnih.gov For example, a protocol for the direct coupling between methyl ester protected amino acids and a chlorido-gold(I)-phosphine functionalized with a carboxylic acid was developed using the EDC/NHS strategy, yielding amide products in moderate to good yields. nih.gov These methods are directly applicable to the synthesis of amides and peptide analogues derived from this compound, allowing for its incorporation into larger molecular frameworks. researchgate.netnih.gov
| Carboxylic Acid/Derivative | Amine | Coupling Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| Benzoic acid | Methylamine | Direct condensation (forms water) | N-methylbenzamide | youtube.com |
| (p-HOOC(C₆H₄)PPh₂)AuCl | Various amino acid methyl esters | EDC·HCl, NHS | Amino acid-tagged gold complexes | nih.gov |
| N-protected amino acids | Amino acid esters | Carbodiimides (DCC, etc.) with additives (HOBt, etc.) | Dipeptides | omicsonline.orguniurb.it |
| Fmoc-4-aminobenzoic acid | Resin-bound 2-aminobenzenethiol | DIC (N,N'-Diisopropylcarbodiimide) | Solid-phase amide synthesis | nih.gov |
Formation of Acid Halides
The conversion of this compound into its corresponding acid halide, most commonly the acid chloride, provides a highly reactive intermediate for further derivatization. Acid chlorides are readily synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govprepchem.com The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a mild and effective method for this transformation. prepchem.com
For instance, 4-(Fmoc-amino)benzoic acid has been successfully converted to its acid chloride using thionyl chloride in tetrahydrofuran (B95107) (THF). nih.gov Similarly, various 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides have been prepared from the corresponding benzoic acids using thionyl chloride in solvents like chlorobenzene (B131634) or isopropyl acetate. google.com These established procedures indicate that 4-benzothiazol-2-ylbenzoyl chloride can be synthesized and subsequently used to react with a wide range of nucleophiles, such as alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.
Reactions of the Benzothiazole (B30560) Heterocyclic Ring System
The benzothiazole ring system is an electron-deficient aromatic heterocycle, which dictates its reactivity towards electrophilic and nucleophilic reagents. The presence of the 2-aryl substituent further influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the 2-phenylbenzothiazole (B1203474) scaffold can theoretically occur on either the benzothiazole ring or the 2-phenyl ring. The benzothiazole ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the thiazole (B1198619) moiety. benthamscience.com The phenyl ring, substituted with the benzothiazole group at position 2 and a carboxylic acid at position 4, is also deactivated.
Despite the deactivation, EAS reactions like nitration and sulfonation can be forced under harsh conditions, typically using a mixture of nitric acid and sulfuric acid for nitration, or fuming sulfuric acid for sulfonation. masterorganicchemistry.com The position of substitution is directed by the existing substituents. The carboxylic acid on the phenyl ring is a meta-director. The benzothiazole group's influence is more complex. Theoretical studies on related 2-phenylbenzothiazole derivatives can help predict the most likely sites for electrophilic attack. researchgate.net It has been noted that direct nitration of highly activated rings can lead to decomposition, a consideration that can be mitigated by using protecting groups or milder reaction conditions. libretexts.org
Oxidation of the Thiazole Sulfur Atom
The sulfur atom within the thiazole ring of this compound is susceptible to oxidation, a common transformation for thiazole and its derivatives. This reaction typically proceeds by treating the compound with a suitable oxidizing agent, leading to the formation of a sulfoxide (B87167) or, with a stronger oxidant or harsher conditions, a sulfone.
One of the most widely employed reagents for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the electrophilic attack of the peroxyacid on the lone pair of electrons of the sulfur atom. The progress of the oxidation can often be controlled to selectively yield the sulfoxide or the sulfone. For instance, using one equivalent of m-CPBA would favor the formation of the sulfoxide, while an excess of the oxidizing agent would drive the reaction towards the sulfone.
Table 1: Oxidation of the Thiazole Sulfur Atom
| Oxidizing Agent | Product | Reaction Conditions |
| meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | 4-(1-Oxo-1,3-benzothiazol-2-yl)benzoic acid (Sulfoxide) | Inert solvent (e.g., CH₂Cl₂), controlled temperature |
| meta-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | 4-(1,1-Dioxo-1,3-benzothiazol-2-yl)benzoic acid (Sulfone) | Inert solvent (e.g., CH₂Cl₂), prolonged reaction time or higher temperature |
Redox Chemistry of this compound
The redox chemistry of this compound is multifaceted, involving potential transformations at both the benzothiazole core and the benzoic acid substituent. The specific outcome of an oxidation or reduction reaction is highly dependent on the nature of the reagent employed and the reaction conditions.
General Oxidation Pathways
Beyond the specific oxidation of the thiazole sulfur, the benzothiazole ring system can undergo other oxidative transformations. Strong oxidizing agents can lead to the cleavage of the thiazole ring. For example, treatment with reagents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by oxidative workup could potentially lead to the degradation of the heterocyclic ring, ultimately yielding derivatives of 2-aminobenzenesulfonic acid.
Furthermore, the benzene (B151609) rings of the benzothiazole and benzoic acid moieties are susceptible to electrophilic substitution reactions, which can be considered a form of oxidation. However, the electron-withdrawing nature of both the benzothiazole and the carboxylic acid groups deactivates the aromatic rings towards electrophilic attack, making such reactions challenging.
General Reduction Pathways
The reduction of this compound can proceed via several pathways, targeting either the benzothiazole ring system or the carboxylic acid group.
Reduction of the Benzothiazole Ring: The benzothiazole ring can be reduced to a benzothiazoline. This transformation can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Another approach involves the use of hydride-donating reagents. For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable acid or Lewis acid can effect the reduction of the C=N bond of the thiazole ring. Notably, benzothiazolines themselves can act as reducing agents in certain reactions, being oxidized back to the benzothiazole.
Reduction of the Carboxylic Acid Group: The carboxylic acid functionality can be reduced to a primary alcohol, yielding (4-(benzothiazol-2-yl)phenyl)methanol. This reduction typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF). The choice of reagent is critical to avoid the simultaneous reduction of the benzothiazole ring.
A more drastic reduction of the benzoic acid moiety can be achieved through a Birch reduction, which involves dissolving metal reduction in liquid ammonia (B1221849) with an alcohol co-solvent. This would lead to the partial reduction of the phenyl ring, yielding a cyclohexadiene derivative.
Table 2: Potential Redox Reactions of this compound
| Reagent | Targeted Moiety | Product |
| Potassium permanganate (KMnO₄) | Benzothiazole Ring | 2-Aminobenzenesulfonic acid derivatives (via ring cleavage) |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Benzothiazole Ring (C=N) | 4-(Benzothiazolin-2-yl)benzoic acid |
| Lithium aluminum hydride (LiAlH₄) | Carboxylic Acid | (4-(Benzothiazol-2-yl)phenyl)methanol |
| Sodium/Liquid Ammonia (Birch Reduction) | Benzoic Acid Phenyl Ring | 4-(Benzothiazol-2-yl)cyclohexa-2,5-diene-1-carboxylic acid |
This table outlines plausible reaction products based on the known reactivity of the constituent functional groups. Specific experimental verification for this compound is required.
Coordination Chemistry of 4 Benzothiazol 2 Ylbenzoic Acid As a Ligand
Ligand Properties and Coordination Modes
The structure of 4-benzothiazol-2-ylbenzoic acid features two primary sites for metal coordination: the carboxylate group and the nitrogen atom of the benzothiazole (B30560) heterocycle. This dual-functionality is central to its role in coordination chemistry.
The 4-benzothiazol-2-ylbenzoate anion is a classic example of a multifunctional or poly-functional ligand. It possesses distinct hard and soft donor sites, which allows for versatile coordination behavior with a range of metal ions.
Hard Donor Site: The carboxylate group (-COO⁻) is a 'hard' donor, according to Hard and Soft Acids and Bases (HSAB) theory, due to the high electronegativity of the oxygen atoms. It preferentially coordinates to hard or borderline metal ions.
Soft/Borderline Donor Site: The nitrogen atom within the benzothiazole ring is a 'soft' or 'borderline' donor site. This site can readily coordinate with borderline and soft metal ions.
This inherent duality allows the ligand to act as a bridge between different metal centers or to form stable chelate rings. Research on related benzothiazole-imino-benzoic acid Schiff bases demonstrates that such molecules can act as multifunctional ligands, coordinating with various transition metals. researchgate.net Similarly, studies involving 2-aminobenzothiazoles highlight their capacity to behave as multifunctional ligands in the formation of complexes.
The richness of the coordination chemistry of this compound stems from the multiple ways its functional groups can bind to metal centers.
Carboxylate Coordination Modes: The carboxylate group is well-known for its diverse coordination modes, which directly influence the dimensionality and topology of the resulting metal complex. These modes include:
Monodentate: Only one of the two oxygen atoms coordinates to a single metal ion.
Bidentate Chelating: Both oxygen atoms coordinate to the same metal ion, forming a four-membered chelate ring.
Bidentate Bridging (Syn-Syn, Syn-Anti, Anti-Anti): The two oxygen atoms bridge two different metal ions. This is a common mode in the formation of coordination polymers and MOFs.
Heterocyclic Nitrogen Coordination: The nitrogen atom of the benzothiazole ring typically acts as a monodentate donor, coordinating to a single metal ion. In principle, it could also act as a bridging ligand if sterically accessible, though this is less common for this specific heterocycle. The interplay between coordination at the nitrogen site and the various carboxylate modes allows the ligand to function as a versatile linker. For instance, in a coordination polymer of copper(II) with the analogous 4-aminobenzoic acid, the ligand bridges two adjacent metal atoms through the amine nitrogen and a carboxylate oxygen atom in a µ₂-O:N binding mode. nih.gov This demonstrates how N-heterocyclic and carboxylate groups can work in concert to build extended structures.
Below is an interactive table summarizing the potential coordination modes.
| Functional Group | Coordination Mode | Description |
| Carboxylate (-COO⁻) | Monodentate | One oxygen atom binds to one metal center. |
| Carboxylate (-COO⁻) | Bidentate Chelating | Both oxygen atoms bind to the same metal center. |
| Carboxylate (-COO⁻) | Bidentate Bridging | Oxygen atoms bridge two different metal centers. |
| Benzothiazole (-N=) | Monodentate | The heterocyclic nitrogen atom binds to one metal center. |
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system.
Coordination compounds of benzothiazole-containing ligands have been successfully synthesized with a wide array of transition metals. biointerfaceresearch.commdpi.com Standard synthetic methods often involve dissolving the ligand and a metal salt (e.g., chlorides, nitrates, or acetates) in a solvent such as ethanol (B145695), methanol, or dimethylformamide (DMF) and heating the mixture under reflux. researchgate.netbiointerfaceresearch.com For more crystalline materials, particularly coordination polymers, solvothermal or hydrothermal methods are frequently employed, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures. mdpi.com
Metals that readily form complexes with related benzothiazole and carboxylate ligands include:
Cobalt (Co)
Nickel (Ni)
Copper (Cu)
Zinc (Zn)
Cadmium (Cd)
Ruthenium (Ru)
For example, Co(III) and Ru(III) complexes have been synthesized with a benzothiazole-based imine ligand, and various M(II) complexes (M = Co, Ni, Cu, Zn) have been prepared from a ligand incorporating both benzothiazole and carboxylic acid functionalities. biointerfaceresearch.comuobaghdad.edu.iq
The coordination number and geometry around the metal center are dictated by the size and electronic properties of the metal ion, the nature of the ligand, and the steric constraints. In complexes with benzothiazole-derived ligands, octahedral geometry is frequently observed. biointerfaceresearch.comuobaghdad.edu.iq
For instance, Co(III) and Ru(III) complexes with a related benzothiazole imine base ligand were assigned an octahedral geometry. biointerfaceresearch.com Similarly, an analysis of a ligand containing a benzothiazole ring and two carboxylate groups proposed a binuclear structure where the metal ions adopt a six-coordinate octahedral geometry. uobaghdad.edu.iq In a study of MOFs built from a ligand with pyridine (B92270) and benzoic acid groups, Cd(II) and Ni(II) ions were found in distorted pentagonal bipyramidal and elongated octahedral geometries, respectively. nih.gov
The following table summarizes observed geometries in complexes with analogous ligands.
| Metal Ion | Analogous Ligand Type | Observed Geometry | Coordination Number | Reference |
| Co(III), Ru(III) | Benzothiazole Imine | Octahedral | 6 | biointerfaceresearch.com |
| Co(II), Ni(II), Cu(II), Zn(II) | Benzothiazole-dicarboxylate | Octahedral | 6 | uobaghdad.edu.iq |
| Cd(II) | Pyridine-benzoic acid | Pentagonal Bipyramidal | 7 | nih.gov |
| Ni(II) | Pyridine-benzoic acid | Octahedral | 6 | nih.gov |
Design and Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
Ligands that contain both a carboxylic acid and an N-heterocyclic group are prime candidates for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). The rigidity of the aromatic backbone of this compound, combined with its defined coordination vectors, makes it an attractive linker for designing porous and functional materials.
The combination of a carboxylate group, which can form robust polynuclear secondary building units (SBUs) with metal ions, and a secondary N-donor site for linking these SBUs, allows for the creation of extended networks with diverse topologies. These can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. rsc.orgresearchgate.net
For example, MOFs have been constructed from ligands like 3-nitro-4-(pyridin-4-yl)benzoic acid, where the ligand's carboxylate and pyridine groups link metal centers into 2D and 3D networks. nih.gov The use of benzothiadiazole-based linkers has also been shown to produce highly luminescent MOFs, suggesting that a MOF constructed from this compound could possess interesting photophysical properties. mdpi.commdpi.com The design strategy often involves a mixed-ligand approach, combining a primary carboxylate linker with a secondary N-donor "pillar" ligand to achieve higher dimensionality and control over the framework's properties. mdpi.com The inherent properties of the benzothiazole moiety could thus be incorporated into a stable, porous framework, opening possibilities for applications in areas such as sensing, gas storage, and catalysis. researchgate.netnih.gov
Role of this compound in Extended Network Formation
The design of this section was to explore how the structural and electronic properties of this compound would theoretically contribute to the formation of extended networks. The ligand possesses a carboxylic acid group, which is a common coordination site in the formation of MOFs and CPs, capable of various coordination modes (e.g., monodentate, bidentate bridging). Additionally, the nitrogen atom in the benzothiazole ring presents another potential coordination site, allowing the ligand to act as a versatile linker.
A typical analysis would involve a data table summarizing crystallographic information of known MOFs or CPs derived from this ligand, such as:
| Compound Name | Metal Ion | Dimensionality | Coordination Mode of Ligand | Reference |
| No data available |
The discussion would have centered on how the interplay of these coordination sites with different metal ions could lead to the self-assembly of diverse and complex supramolecular architectures.
Influence of Reaction Conditions on MOF/CP Dimensionality (1D, 2D, 3D)
This subsection was planned to detail the experimental factors that could control the final structure and dimensionality of coordination polymers based on this compound. Key parameters known to influence the outcome of such syntheses include the choice of solvent, reaction temperature, pH, and the metal-to-ligand molar ratio.
For instance, different solvents can act as templates or competing ligands, influencing the coordination environment of the metal center and thus the final network topology. Similarly, temperature can affect the kinetics and thermodynamics of the crystallization process, leading to the formation of different phases.
An illustrative data table for this section would have looked like this:
| Metal Ion | Solvent System | Temperature (°C) | Resulting Dimensionality | Reference |
| No data available |
Without experimental data from the scientific literature, any discussion on this topic would be purely speculative and would not meet the requirement for detailed, scientifically accurate research findings.
Computational and Theoretical Studies of 4 Benzothiazol 2 Ylbenzoic Acid and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Properties
Theoretical investigations of benzothiazole (B30560) derivatives generally employ quantum chemical calculations to understand their fundamental properties. These studies provide insights that are crucial for designing new molecules with tailored characteristics. researchgate.netmdpi.com
Geometry Optimization and Conformational Analysis
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the molecule's energy at various atomic arrangements to locate the minimum energy conformation. For a molecule like 4-benzothiazol-2-ylbenzoic acid, this would involve determining the most stable dihedral angle between the benzothiazole and benzoic acid rings. While studies on other benzothiazole derivatives have performed such analyses, specific bond lengths, bond angles, and dihedral angles for this compound are not available in published research. researchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests a more reactive molecule. researchgate.netmdpi.com For other substituted benzothiazoles, these values have been calculated and correlated with biological activity, but specific energy values for this compound are not documented. mdpi.com
Charge Distribution Analysis (e.g., Molecular Electrostatic Potential - MESP)
Molecular Electrostatic Potential (MESP) maps are used to visualize the charge distribution around a molecule. These maps are valuable for predicting how a molecule will interact with other molecules, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis is crucial for understanding non-covalent interactions, which are vital in biological systems. researchgate.net An MESP map for this compound would identify the reactive sites, but such a specific analysis is not found in the current body of literature.
Prediction of Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include chemical hardness (resistance to change in electron distribution), chemical softness (the reciprocal of hardness), electronegativity (the power to attract electrons), and the electrophilicity index (a measure of a molecule's ability to act as an electrophile). mdpi.com These descriptors quantify the reactivity of a molecule and are often used in structure-activity relationship studies. researchgate.netmdpi.com
Table 1: Conceptual Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic character. |
This table outlines the standard formulas used to calculate reactivity descriptors from HOMO and LUMO energies. Specific values for this compound are not available.
Calculation of Polarizability and Hyperpolarizability
Polarizability describes how easily the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is the nonlinear response to this field and is a key property for materials used in nonlinear optics (NLO). Calculations on other benzothiazole derivatives have been performed to assess their potential as NLO materials. researchgate.net However, the specific polarizability and hyperpolarizability tensors for this compound have not been reported.
Vibrational and Electronic Spectra Prediction
Computational methods are also used to predict vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Theoretical vibrational frequency calculations can aid in the assignment of experimental spectra. Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption wavelengths. While experimental spectral data for this compound may exist, detailed computational assignments and predictions are not available in the literature.
Computational Prediction of Vibrational Frequencies
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational frequencies of molecules like this compound and its derivatives. mdpi.comresearchgate.net These theoretical calculations provide valuable insights into the molecule's infrared (IR) and Raman spectra, aiding in the assignment of experimentally observed vibrational bands to specific molecular motions. mdpi.comnih.gov
In a study on benzothiazole derivatives, DFT calculations were employed to determine their optimized geometry and vibrational spectra. researchgate.net The theoretical vibrational frequency ranges and modes are typically calculated and compared with experimental data when available. researchgate.net For instance, in related benzimidazole (B57391) derivatives, the B3LYP/6-311++G(d,p) basis set has been used for such predictions, with the Vibrational Energy Distribution Analysis (VEDA) program utilized to assign the potential energy distribution (PED) for each vibrational mode. mdpi.comresearchgate.net
Key vibrational modes for aromatic compounds like this compound include:
C-H stretching vibrations: Typically observed in the 3000–3100 cm⁻¹ region. mdpi.com
C=O and O-H vibrations: The carbonyl (C=O) stretching of the carboxylic acid group is expected in the range of 1740–1660 cm⁻¹. mdpi.com The O-H stretching vibration, often broad due to hydrogen bonding, is anticipated between 3600 and 3400 cm⁻¹. mdpi.com
C-C stretching vibrations: The characteristic stretching of the phenyl and benzo rings generally appear in the 600–800 cm⁻¹ frequency range. mdpi.com
The accuracy of these computational predictions is often validated by comparing them with experimentally obtained FT-IR and FT-Raman spectra. mdpi.com The agreement between theoretical and experimental data lends confidence to the structural and electronic properties derived from the computational model. mdpi.comnih.gov
Table 1: Predicted Vibrational Frequencies for a Benzothiazole Derivative
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H Stretching (Aromatic) | 3008–3132 |
| C=O Stretching | ~1700 |
| O-H Stretching | ~3500 |
| C-C Stretching (Ring) | 600–795 |
| C-N Stretching | 1300-1400 |
Note: This table presents typical frequency ranges for functional groups found in this compound, based on computational studies of similar compounds. Actual values may vary.
Theoretical UV-Vis Absorption and Emission Spectrum Modeling
Theoretical modeling of Ultraviolet-Visible (UV-Vis) absorption and emission spectra provides crucial information about the electronic transitions within a molecule. researchgate.net Time-dependent density functional theory (TD-DFT) is a commonly used method to calculate the excitation energies and oscillator strengths that correspond to the absorption bands observed in experimental UV-Vis spectra. nih.gov
These calculations help in understanding the nature of the electronic transitions, such as π→π* or n→π* transitions, and how they are influenced by the molecular structure and solvent environment. mdpi.com For benzothiazole derivatives, the electronic transitions are often associated with the transfer of charge within the molecule, for example, from the benzothiazole group to other parts of the molecule. mdpi.com
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from these computational studies. mdpi.comresearchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is particularly important as it relates to the molecule's reactivity and the wavelength of its maximum absorption (λmax) in the UV-Vis spectrum. mdpi.com A smaller HOMO-LUMO gap generally corresponds to a longer λmax, indicating that less energy is required to excite an electron. mdpi.com
Studies on benzothiazole derivatives have shown that the HOMO-LUMO energy gap can be influenced by the presence of different substituent groups on the molecule. mdpi.comresearchgate.net For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution and, consequently, the energies of the molecular orbitals. mdpi.com
Table 2: Theoretical Electronic Properties of a Benzothiazole Derivative
| Parameter | Calculated Value |
| HOMO Energy | Varies with substituent |
| LUMO Energy | Varies with substituent |
| HOMO-LUMO Energy Gap (ΔE) | 4.46–4.73 eV |
| Maximum Absorption Wavelength (λmax) | Dependent on ΔE |
Note: This table provides a range of HOMO-LUMO energy gaps observed for a series of benzothiazole derivatives, illustrating the impact of substituents. mdpi.com
Intermolecular Interaction Analysis in Crystalline and Supramolecular Systems
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.goverciyes.edu.tr This method partitions the crystal space into regions associated with each molecule, allowing for a detailed examination of the contacts between neighboring molecules. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.goverciyes.edu.tr Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov
For derivatives of benzothiazole, Hirshfeld surface analysis can reveal the importance of various interactions, such as hydrogen bonding and van der Waals forces, in stabilizing the crystal lattice. nih.gov The analysis can identify specific atoms involved in these interactions and their geometric characteristics.
Table 3: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Benzothiazole Derivative
| Type of Contact | Contribution (%) |
| H···H | 47.0 |
| O···H/H···O | 16.9 |
| C···H/H···C | 8.0 |
| S···H/H···S | 7.6 |
Note: This table is based on data for a related benzothiazole derivative and illustrates the typical distribution of intermolecular contacts. nih.gov
Quantitative Analysis of Non-Covalent Interactions
Beyond the visualization provided by Hirshfeld surfaces, a quantitative analysis of non-covalent interactions (NCIs) offers deeper insights into the forces governing molecular assembly in the solid state. researchgate.netnih.gov Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are employed to characterize and quantify these interactions. researchgate.netmdpi.com
QTAIM analysis examines the topology of the electron density to identify bond critical points (BCPs) between interacting atoms. researchgate.netmdpi.com The properties at these BCPs, such as the electron density and its Laplacian, can be used to classify the nature and strength of the interactions, including hydrogen bonds, van der Waals forces, and π-stacking interactions. nih.govresearchgate.net
For complex organic molecules, computational methods like PIXEL can be used to calculate the interaction energies between molecular pairs in the crystal, breaking down the total interaction energy into its coulombic, polarization, dispersion, and repulsion components. researchgate.net This allows for a detailed understanding of the energetic contributions of different types of non-covalent interactions to the stability of the crystal packing. nih.gov Through these quantitative analyses, the hierarchy and energetic significance of various interactions, such as hydrogen bonds and π-stacking, can be established, which is vital for understanding the structure and properties of materials. nih.gov
Potential and Emerging Applications of 4 Benzothiazol 2 Ylbenzoic Acid in Advanced Materials Science
The unique molecular architecture of 4-benzothiazol-2-ylbenzoic acid, featuring a fused benzene (B151609) and thiazole (B1198619) ring system connected to a benzoic acid moiety, has garnered interest in the field of advanced materials science. nih.gov This structure provides a rigid and planar backbone with tunable electronic properties, making it and its derivatives promising candidates for a variety of applications, from optical to electronic materials. scispace.com
Future Research Directions and Outlook for 4 Benzothiazol 2 Ylbenzoic Acid
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 4-benzothiazol-2-ylbenzoic acid will undoubtedly prioritize the exploration of novel and sustainable synthetic routes that offer high yields, utilize non-toxic reagents, and minimize waste generation.
Current research into the synthesis of benzothiazole (B30560) derivatives has paved the way for greener alternatives to traditional methods. ugm.ac.id These include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. ugm.ac.id The use of eco-friendly catalysts, such as silica (B1680970) sulfuric acid and other solid acid catalysts, presents another promising avenue for the clean synthesis of the benzothiazole core structure. Furthermore, one-pot multicomponent reactions are being explored for the efficient construction of 2-substituted benzothiazoles, a strategy that could be adapted for the synthesis of this compound.
A particularly innovative approach involves the use of 2D graphene oxide membranes as nanoreactors. This method has been shown to facilitate the rapid and efficient synthesis of benzothiazole compounds under mild conditions, offering a novel strategy for future synthetic endeavors.
Future investigations should aim to adapt and optimize these green methodologies for the specific synthesis of this compound, focusing on improving atom economy and reducing the environmental impact.
Development of Advanced Functional Materials Based on Supramolecular Assembly
The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach for the creation of advanced functional materials. The structure of this compound, featuring both a rigid, aromatic benzothiazole unit and a hydrogen-bonding capable carboxylic acid group, makes it an excellent candidate for forming ordered supramolecular assemblies.
These assemblies can exhibit a range of interesting properties, from liquid crystallinity to the formation of gels and other soft materials. The exploration of how different solvents, temperatures, and the introduction of co-assembling molecules influence the resulting supramolecular architecture will be a key area of research.
The potential applications of such materials are vast. For instance, supramolecular polymers derived from this compound could be developed for applications in organic electronics, sensing, and drug delivery. The inherent fluorescence of the benzothiazole core could be harnessed to create materials with unique photophysical properties, suitable for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. Research into supramolecular biofunctional materials highlights the potential for creating materials that can mimic biological structures and functions. nih.gov
Predictive Design of New Derivatives through Computational Chemistry
Computational chemistry offers a powerful toolkit for the rational design and prediction of the properties of new molecules, thereby accelerating the discovery of novel materials and therapeutic agents. Future research will increasingly leverage computational methods to explore the vast chemical space of this compound derivatives.
Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are already being employed to understand the electronic structure, reactivity, and biological activity of benzothiazole derivatives. ugm.ac.idnih.govuobasrah.edu.iq These methods can be used to predict how modifications to the chemical structure of this compound—such as the introduction of different substituent groups on the benzene (B151609) or benzothiazole rings—will affect its properties.
For example, computational screening can identify derivatives with optimized electronic properties for use in organic electronics, or with enhanced binding affinity for specific biological targets. researchgate.net Molecular docking studies can predict the interaction of new derivatives with enzymes or receptors, guiding the design of potential new drug candidates. uobasrah.edu.iqresearchgate.net This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Table 1: Computational Approaches for the Predictive Design of this compound Derivatives
| Computational Method | Predicted Properties | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties | Design of materials for organic electronics |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity | Drug discovery and development |
| Molecular Docking | Binding affinity and mode to biological targets | Design of enzyme inhibitors and receptor ligands |
Integration into Hybrid Organic-Inorganic Systems and Nanomaterials
The combination of organic molecules with inorganic materials at the nanoscale can lead to the development of hybrid systems with synergistic or entirely new properties. The functional groups present in this compound make it an ideal organic component for the construction of such hybrid materials.
One promising area of research is the use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The carboxylic acid group can coordinate with metal ions to form extended, porous structures with high surface areas. These MOFs could find applications in gas storage, catalysis, and sensing.
Furthermore, this compound can be used to functionalize the surface of inorganic nanoparticles, such as gold, silver, or quantum dots. This functionalization can improve the stability and dispersibility of the nanoparticles and impart new functionalities. For instance, benzothiazole-functionalized chitosan (B1678972) nanoparticles have shown potential as antibacterial agents. The integration of this compound into such systems could lead to the development of novel nanomaterials for biomedical imaging, targeted drug delivery, and diagnostics. The synthesis of silver nanoparticles using a benzoic acid derivative has demonstrated potential antitumor and antioxidant activity, suggesting a promising research direction for similar derivatives. preprints.org
Table 2: Potential Hybrid Materials Incorporating this compound
| Hybrid Material Type | Inorganic Component | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Metal ions (e.g., Zn, Cu, Zr) | Gas storage, catalysis, sensing |
| Functionalized Nanoparticles | Gold, Silver, Quantum Dots, Chitosan | Biomedical imaging, drug delivery, antibacterial agents |
| Organic-Inorganic Polymer Hybrids | Silica, Titania | High-performance coatings, membranes |
Q & A
Q. What are the standard synthetic routes for 4-benzothiazol-2-ylbenzoic acid, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions. For example, substituted benzothiazole derivatives can be prepared by reacting 4-amino-triazole intermediates with benzaldehyde derivatives under reflux in ethanol with catalytic acetic acid . Intermediates are characterized using elemental analysis (C.H.N.) and UV-Vis spectroscopy to confirm purity and structural integrity. For instance, UV spectral data (λmax 350–450 nm in DMF) and elemental deviations <0.4% validate intermediates .
Q. Which spectroscopic techniques are critical for verifying the structure of this compound derivatives?
Key techniques include:
- 1H/13C NMR : To confirm aromatic proton environments and carbonyl/benzothiazole substituents.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1600–1450 cm⁻¹ (benzothiazole C=N/C-S bonds) .
- UV-Vis : Absorption maxima shifts indicate conjugation between the benzothiazole and benzoic acid moieties .
Q. How are purity and stability assessed during synthesis?
Purity is confirmed via HPLC (≥95% purity threshold) and melting point consistency (e.g., 139–140°C for related benzothiazole derivatives ). Stability studies under varying pH and temperature conditions are conducted using accelerated degradation protocols .
Advanced Research Questions
Q. How can conflicting spectral data in benzothiazole derivatives be resolved?
Discrepancies in NMR or UV data often arise from tautomerism or solvent effects. For example, enol-keto tautomerism in benzothiazole-azo derivatives can shift λmax by 20–30 nm. Multi-technique validation (e.g., X-ray crystallography or computational DFT simulations) resolves ambiguities .
Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?
Yield optimization involves:
Q. How does substituent variation on the benzothiazole ring impact biological activity?
Structure-activity relationship (SAR) studies show electron-withdrawing groups (e.g., -Cl, -NO2) at the 4-position enhance antimicrobial activity by 30–50% compared to electron-donating groups. This correlates with increased membrane permeability in bacterial models .
Methodological and Analytical Questions
Q. What protocols are recommended for analyzing degradation products of this compound?
Accelerated degradation under oxidative (H2O2) and hydrolytic (pH 1–13) conditions, followed by LC-MS/MS, identifies major degradation pathways. For example, cleavage of the benzothiazole-thioether bond generates sulfonic acid derivatives .
Q. How are computational methods applied to predict the reactivity of benzothiazole derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound, Fukui indices highlight the C2 position of benzothiazole as the most reactive toward electrophiles .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in biological assay results?
Standardize synthesis protocols (e.g., strict control of reflux time and temperature ), and validate assays with positive controls (e.g., ciprofloxacin for antimicrobial studies). Statistical tools like ANOVA identify significant variability sources .
Q. What criteria establish correlations between in vitro and in vivo activity for this compound?
Use pharmacokinetic parameters (e.g., logP, plasma protein binding) to predict bioavailability. For example, logP >3.0 correlates with 60% oral absorption in rodent models, but requires formulation adjustments (e.g., nanoemulsions) for improved solubility .
Safety and Handling
Q. What are the critical safety precautions for handling this compound in the lab?
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Storage : In amber glass vials at 2–8°C under inert gas (N2) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
